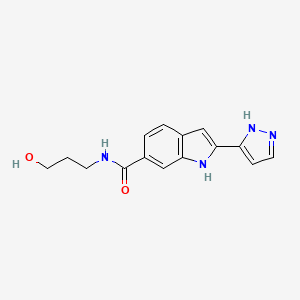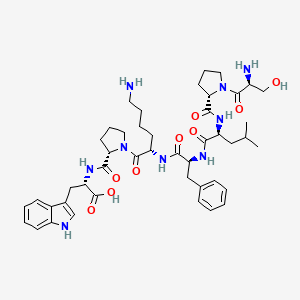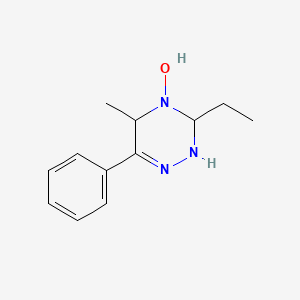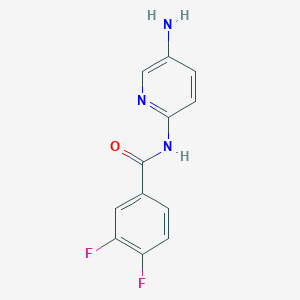![molecular formula C13H16O6 B14208291 Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- CAS No. 828271-82-5](/img/structure/B14208291.png)
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- is a chemical compound with the molecular formula C13H16O6 It is known for its unique structure, which includes a propanedioic acid backbone with a 2-(2,5-dimethoxyphenyl)ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- typically involves the reaction of 2,5-dimethoxyphenethylamine with malonic acid derivatives. One common method is the Knoevenagel condensation, where the amine reacts with diethyl malonate in the presence of a base such as piperidine. The reaction is followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: A simpler dicarboxylic acid with the formula CH2(COOH)2.
Dimethyl malonate: An ester derivative of malonic acid.
2,5-Dimethoxyphenethylamine: The amine precursor used in the synthesis of the compound.
Uniqueness
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propanedioic acid backbone with a 2-(2,5-dimethoxyphenyl)ethyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
828271-82-5 |
|---|---|
Fórmula molecular |
C13H16O6 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
2-[2-(2,5-dimethoxyphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C13H16O6/c1-18-9-4-6-11(19-2)8(7-9)3-5-10(12(14)15)13(16)17/h4,6-7,10H,3,5H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
NCVMSDJRJKVQMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)

![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)

![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)


![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)

